2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name is [4-[2-[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenethyl ester .
- It generally appears as a white solid, although specific physical and chemical properties may vary based on synthesis methods.
2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid: , is an organic compound.
Preparation Methods
- The synthetic route involves acetylation of L-methionine followed by coupling with glycine.
- Industrial production methods may vary, but chemical synthesis is common.
Chemical Reactions Analysis
- Common reagents include acids, bases, and oxidizing agents.
- Major products depend on reaction conditions.
2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis.
Biology: Investigated for its role in protein function and metabolism.
Industry: May find use in specialty chemicals.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular pathways.
- Molecular targets could include enzymes or receptors.
Comparison with Similar Compounds
- Similar compounds include SITS (4-acetamido-4’-isothiocyanostilbene-2,2’-disulfonic acid) .
N-acetyl-L-methionine: is unique due to its specific combination of functional groups.
Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights
Properties
IUPAC Name |
2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLNDIKKSFEPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.